molecular formula C9H15NO3 B1293988 Azocan-1-yl(oxo)acetic acid CAS No. 1142202-56-9

Azocan-1-yl(oxo)acetic acid

Cat. No. B1293988
M. Wt: 185.22 g/mol
InChI Key: GOSNZTMEKBYIQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of acetic acid derivatives is crucial for understanding their biological activity. The paper on (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid provides insights into the molecular structure determined by X-ray diffraction and quantum chemical calculations, revealing the importance of intermolecular interactions such as hydrogen bonding . Similarly, the conformational analysis of D-Oxac oligomers suggests a regular helical structure in water, which is significant for biological applications .

Chemical Reactions Analysis

Chemical reactions involving acetic acid derivatives are diverse. The rearrangement of 2H-azirine-2-carbonyl azides to 2-(1H-tetrazol-1-yl)acetic acid derivatives is an example of nucleophile-induced reactions that can lead to the formation of new compounds with potential biological activity . The susceptibility of azo compounds to bacterial azoreductase enzyme also demonstrates the chemical reactivity of these molecules in biological environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are influenced by their molecular structures. The study on aryloxyacetic acid diuretics shows that substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids exhibit natriuretic and uricosuric activities, indicating the potential for therapeutic use . The magnetic properties of coordination complexes with azole heterocycle ligands bearing acetic acid groups also highlight the diverse properties that can be achieved through molecular design .

Scientific Research Applications

  • Chemical Synthesis

    • “Azocan-1-yl(oxo)acetic acid” can be used as an important intermediate in organic synthesis for creating other compounds .
  • Pharmaceutical Applications

    • It can be used as a raw material or intermediate in drug development .

properties

IUPAC Name

2-(azocan-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-8(9(12)13)10-6-4-2-1-3-5-7-10/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSNZTMEKBYIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266713
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azocan-1-yl(oxo)acetic acid

CAS RN

1142202-56-9
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Azocineacetic acid, hexahydro-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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